

# Synthesis of Dithionite from Sulfur Dioxide: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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This technical guide provides a comprehensive overview of the primary industrial and laboratory methods for the synthesis of dithionite (specifically sodium dithionite,  $\text{Na}_2\text{S}_2\text{O}_4$ ) from sulfur dioxide ( $\text{SO}_2$ ). Sodium dithionite, also known as sodium hydrosulfite, is a powerful reducing agent with significant applications across various scientific and industrial fields, including organic synthesis, bleaching processes, and environmental remediation. This document details the core synthesis methodologies, providing in-depth experimental protocols, quantitative data for comparison, and visualizations of the chemical pathways and workflows.

## Core Synthesis Methodologies

The industrial production of sodium dithionite from sulfur dioxide is primarily achieved through three main routes, each employing a different reducing agent: the zinc dust process, the formate process, and the sodium borohydride process. The choice of method often depends on economic factors, desired product purity, and environmental considerations.

## Zinc Dust Process

Historically one of the most significant methods, the zinc dust process involves a two-step reaction. Initially, an aqueous slurry of zinc dust is reacted with sulfur dioxide to form zinc dithionite ( $\text{ZnS}_2\text{O}_4$ ). Subsequently, the zinc is precipitated by the addition of a sodium alkali, such as sodium hydroxide or sodium carbonate, to yield sodium dithionite.[\[1\]](#)[\[2\]](#)

The overall reactions can be summarized as follows:

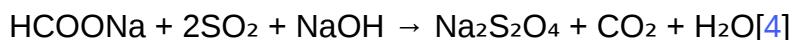
- $\text{Zn} + 2\text{SO}_2 \rightarrow \text{ZnS}_2\text{O}_4$ <sup>[3]</sup>
- $\text{ZnS}_2\text{O}_4 + 2\text{NaOH} \rightarrow \text{Na}_2\text{S}_2\text{O}_4 + \text{Zn}(\text{OH})_2$ <sup>[3]</sup>

This process, while effective, generates zinc hydroxide or carbonate as a byproduct, which requires proper disposal.<sup>[3]</sup>

## Formate Process

The formate process utilizes sodium formate ( $\text{HCOONa}$ ) as the reducing agent in an aqueous methanol solution.<sup>[3]</sup> Sulfur dioxide and an alkaline sodium compound (e.g., sodium hydroxide or sodium carbonate) are introduced into this solution.<sup>[3]</sup> This method is widely employed due to its efficiency and the high purity of the resulting sodium dithionite.<sup>[3]</sup> The reaction is typically conducted under pressure.<sup>[4]</sup>

A simplified overall reaction is:



## Sodium Borohydride Process

This method employs the potent reducing agent sodium borohydride ( $\text{NaBH}_4$ ) in a strongly alkaline solution, where it exhibits greater stability.<sup>[3][5]</sup> Sulfur dioxide and sodium hydroxide are reacted in the presence of sodium borohydride to produce sodium dithionite.<sup>[3]</sup> A key feature of this process is that each equivalent of hydride ( $\text{H}^-$ ) from the borohydride reduces two equivalents of sulfur dioxide.<sup>[6]</sup>

The stoichiometric equation for this process is:



## Quantitative Data Presentation

The following tables summarize the key quantitative parameters for the different synthesis methods, allowing for a direct comparison.

Parameter	Zinc Dust Process	Formate Process (Batch)	Formate Process (Continuous)	Sodium Borohydride Process
Reactants	Zinc dust, Sulfur dioxide, Sodium hydroxide/carbonate	Sodium formate, Sulfur dioxide, Sodium hydroxide/carbonate, Methanol	Sodium formate, Sulfur dioxide, Sodium hydroxide, Methanol	Sodium borohydride, Sulfur dioxide, Sodium hydroxide
Reaction Temperature	~40°C (Step 1) [3]	65 - 85°C[3]	78 - 83°C[3]	Not specified[3]
Reaction Pressure	Atmospheric[3]	1 - 3 bar[4]	~1 Kg/cm <sup>2</sup> G[3]	Not specified[3]
pH	-	4 - 5[4]	-	Strongly alkaline[3]
Typical Yield	Not specified	~75% (based on SO <sub>2</sub> )[7]	-	High (assumed)
Product Purity	High[3]	87% - 92.5%[7] [8]	High[3]	High[3]

Table 1: Comparison of Reaction Conditions and Performance of Dithionite Synthesis Methods.

Reactant Ratios (Formate Process - Batch Example)	Value	Reference
Sodium Hydroxide (as 45% aq. solution) per 100 parts Sodium Formate	~66.5 parts	[8]
Sulfur Dioxide per 100 parts Sodium Formate	~98.2 parts	[8]
Methanol per 100 parts Sodium Formate	~431 parts	[8]
Water per 100 parts Sodium Formate	~107 parts	[8]

Table 2: Example Reactant Ratios for a Batch Formate Process.[8]

## Experimental Protocols

### Protocol 1: Zinc Dust Process (Batch)

This protocol describes a typical industrial batch process for the production of anhydrous sodium dithionite.[3]

#### Materials:

- Zinc dust
- Sulfur dioxide (liquid or gaseous)
- Sodium hydroxide or sodium carbonate solution
- Sodium chloride
- Methanol

#### Procedure:

- Preparation of Zinc Dithionite: An aqueous slurry of zinc dust is prepared in a stirred, cooled reactor. The temperature is maintained at approximately 40°C.[3]
- Reaction with SO<sub>2</sub>: Liquid or gaseous sulfur dioxide is introduced into the zinc slurry. The reaction is allowed to proceed until the zinc dust is consumed, resulting in the formation of a zinc dithionite solution.[3]
- Filtration: The resulting solution is passed through a filter press to remove any unreacted zinc dust and other solid impurities.[1][3]
- Precipitation of Zinc: The clarified zinc dithionite solution is transferred to a second set of stirred vessels. A solution of sodium hydroxide or sodium carbonate is added to precipitate zinc as zinc hydroxide or zinc carbonate.[1][3]
- Removal of Zinc Byproduct: The precipitated zinc salt is removed using another filter press, yielding a clarified solution of sodium dithionite.[1][3]
- Isolation of Anhydrous Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub>: Anhydrous sodium dithionite is precipitated from the solution by concentration under vacuum. Sodium chloride is added at a temperature greater than 60°C to "salt out" the product.[1][2]
- Washing and Drying: The precipitated sodium dithionite crystals are filtered, washed with methanol to remove residual water and impurities, and finally dried at 90-100°C.[1]

## Protocol 2: Formate Process (Batch)

This protocol outlines a laboratory-scale batch production method using sodium formate.[8]

### Materials:

- Sodium formate
- 45% aqueous sodium hydroxide solution
- Sulfur dioxide
- Methanol

- Water
- Nitrogen gas

Procedure:

- Reactor Setup: A suitable reactor is charged with sodium formate, 45% aqueous sodium hydroxide solution, methanol, and water.
- Inert Atmosphere: The system is thoroughly purged with nitrogen while the temperature is raised.
- SO<sub>2</sub> Addition: Sulfur dioxide is blown into the stirred reaction mixture at a constant rate over a period of time (e.g., 2 hours) while maintaining the reaction temperature between 65-80°C. [8] The reaction can be conducted under normal or superatmospheric pressure.[8]
- Reaction Completion: After the addition of sulfur dioxide is complete, the reaction mixture is held at the reaction temperature for an additional period (e.g., 2-4 hours) to ensure completion.[8]
- Crystallization and Isolation: The reaction mixture is cooled, allowing the sodium dithionite to crystallize. The crystals are then filtered from the mother liquor.
- Washing and Drying: The collected crystals are washed with methanol and subsequently dried under vacuum at an elevated temperature (e.g., 75°C) in a stream of nitrogen to yield anhydrous sodium dithionite.[8]

## Protocol 3: Sodium Borohydride Process (General Procedure)

The following provides a general outline for the synthesis of sodium dithionite using sodium borohydride.

Materials:

- Sodium borohydride (NaBH<sub>4</sub>)

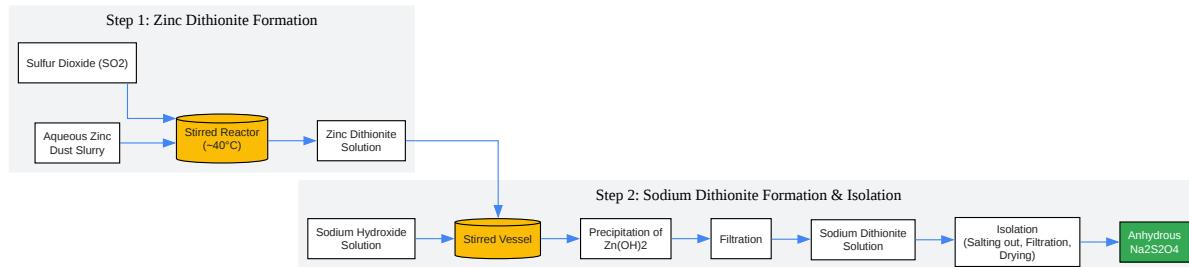
- Sodium hydroxide (NaOH)
- Sulfur dioxide (SO<sub>2</sub>)
- Water

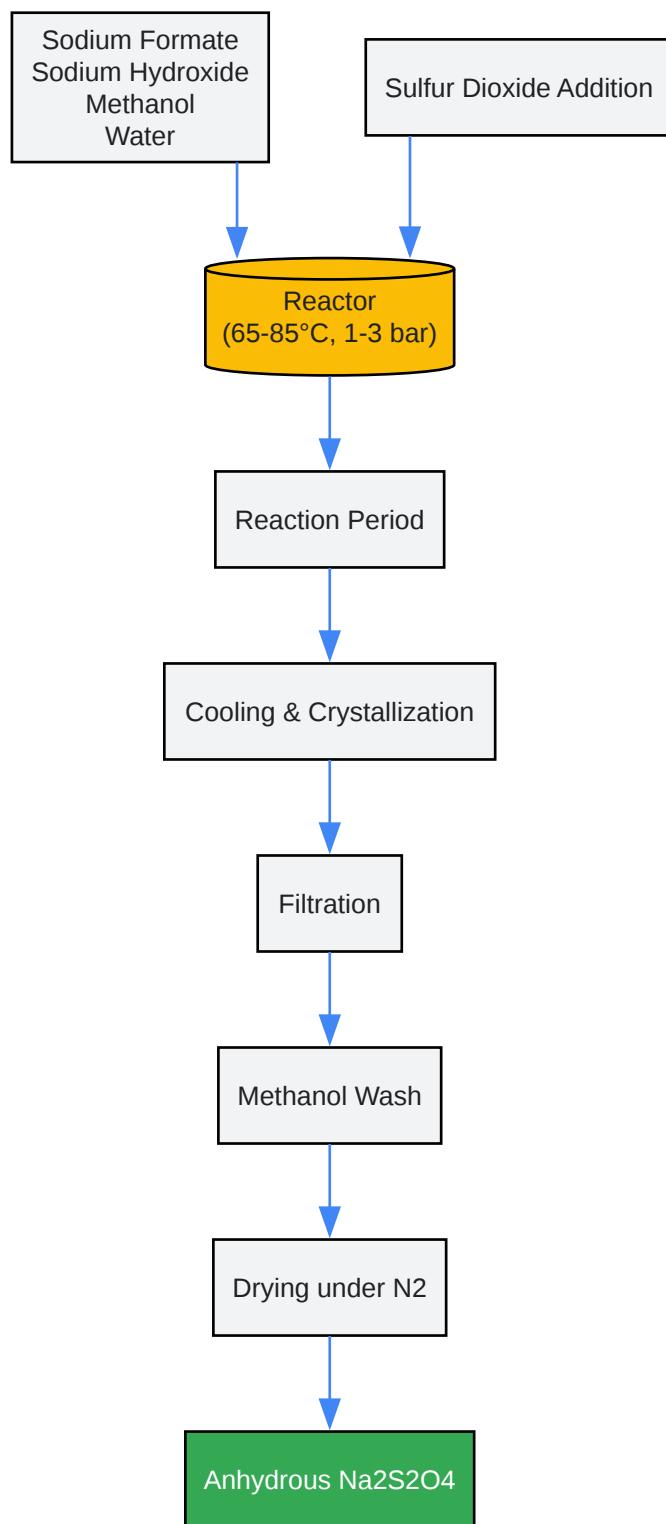
**Procedure:**

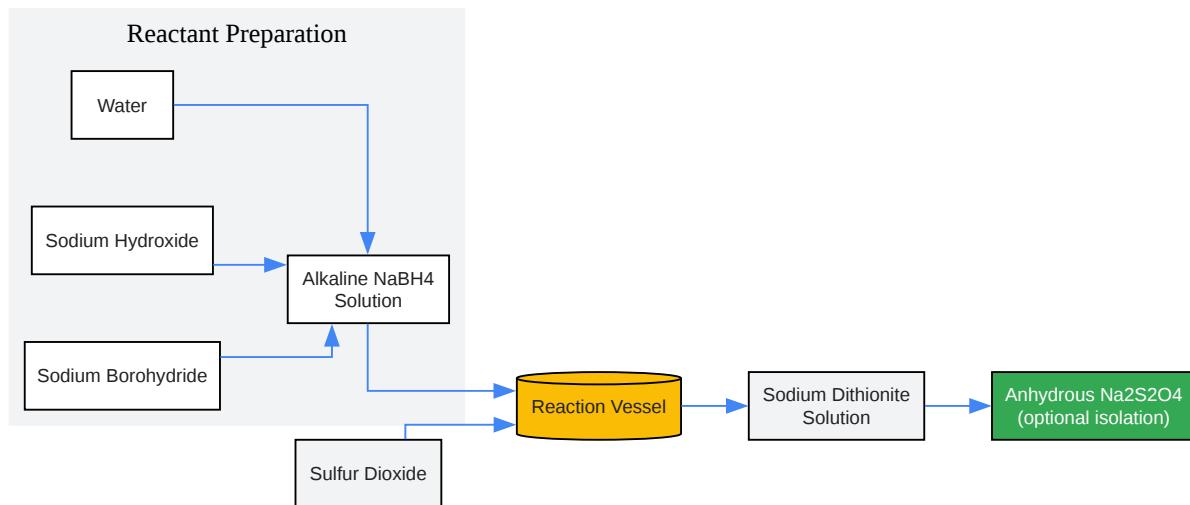
- **Alkaline Borohydride Solution:** A strongly alkaline solution of sodium borohydride is prepared by dissolving NaBH<sub>4</sub> and NaOH in water. The alkaline conditions are crucial for the stability of the borohydride.[3][5]
- **Reaction with SO<sub>2</sub>:** Sulfur dioxide gas is bubbled through the alkaline borohydride solution. The reaction is exothermic and may require cooling to maintain a desired temperature. The pH of the solution should be monitored and maintained in the alkaline range.
- **Formation of Dithionite:** The reduction of sulfur dioxide by the borohydride leads to the formation of sodium dithionite in the solution.
- **Isolation (Optional):** For many applications, the resulting sodium dithionite solution can be used directly. If the solid product is required, it can be precipitated by the addition of a salt (salting out) or a suitable organic solvent, followed by filtration, washing, and drying under inert conditions.

## Mandatory Visualization Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships in the synthesis processes.







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- To cite this document: BenchChem. [Synthesis of Dithionite from Sulfur Dioxide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092597#synthesis-of-dithionite-from-sulfur-dioxide]

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Phone: (601) 213-4426  
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